Benzenecarboximidamide; 2-hydroxyiminopropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile is a chemical compound with a complex structure that combines the properties of benzenecarboximidamide and 2-hydroxyiminopropanedinitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide;2-hydroxyiminopropanedinitrile typically involves the reaction of benzenecarboximidamide with 2-hydroxyiminopropanedinitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of benzenecarboximidamide;2-hydroxyiminopropanedinitrile may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzenecarboximidamide;2-hydroxyiminopropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile can be compared with other similar compounds, such as:
Benzenecarboximidamide: Shares the benzenecarboximidamide moiety but lacks the 2-hydroxyiminopropanedinitrile component.
2-Hydroxyiminopropanedinitrile: Contains the 2-hydroxyiminopropanedinitrile moiety but lacks the benzenecarboximidamide component.
Eigenschaften
CAS-Nummer |
7152-36-5 |
---|---|
Molekularformel |
C10H9N5O |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
benzenecarboximidamide;2-hydroxyiminopropanedinitrile |
InChI |
InChI=1S/C7H8N2.C3HN3O/c8-7(9)6-4-2-1-3-5-6;4-1-3(2-5)6-7/h1-5H,(H3,8,9);7H |
InChI-Schlüssel |
FRGDEKNZRUGDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=N)N.C(#N)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.